molecular formula C6H8N2O8 B1216611 [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate CAS No. 38777-20-7

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

Cat. No.: B1216611
CAS No.: 38777-20-7
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-UNTFVMJOSA-N
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Description

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate typically involves multiple steps, starting from simpler organic precursors. One common method involves the nitration of a hexahydrofurofuran derivative under controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a nitrate salt, often in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated or aminated compounds .

Scientific Research Applications

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate involves its interaction with biological molecules. The nitrooxy groups can release nitric oxide (NO), which is a potent vasodilator and signaling molecule. This release can activate various molecular pathways, including the cyclic guanosine monophosphate (cGMP) pathway, leading to vasodilation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,3aR,6R,6aR)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate is unique due to its hexahydrofurofuran ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

38777-20-7

Molecular Formula

C6H8N2O8

Molecular Weight

236.14 g/mol

IUPAC Name

[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

MOYKHGMNXAOIAT-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]

SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Synonyms

dianhydro-L-iditol-2,5-dinitrate
isoidide dinitrate
isoidide dinitrate, (L)-isome

Origin of Product

United States

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